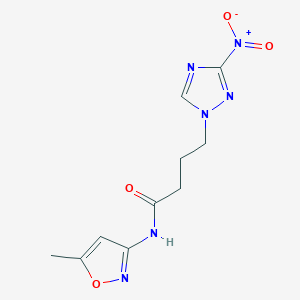
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide, also known as MIN-102, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CNS-penetrant histone deacetylase (HDAC) inhibitors, which have been shown to have promising effects in a range of neurological and psychiatric disorders.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide acts as an HDAC inhibitor, which means it blocks the activity of enzymes that remove acetyl groups from histone proteins. This leads to an increase in histone acetylation, which can alter gene expression and have a range of downstream effects. In addition, N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been shown to have a range of biochemical and physiological effects, including increased histone acetylation, reduced inflammation, and improved neuronal survival. It has also been shown to improve cognitive function and motor coordination in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results. In addition, its potential side effects and toxicity need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several potential future directions for research on N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide. One area of interest is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic potential. Another direction is the evaluation of N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide in combination with other drugs or therapies, to determine whether it can enhance their efficacy. Finally, further studies are needed to fully understand the mechanisms underlying the effects of N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide, which could lead to the development of new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide involves a multi-step process, starting with the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitro-1H-1,2,4-triazole to form the intermediate, which is subsequently coupled with 4-aminobutanoic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have promising effects in animal models of diseases such as Huntington's disease, multiple sclerosis, and Rett syndrome. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O4/c1-7-5-8(14-20-7)12-9(17)3-2-4-15-6-11-10(13-15)16(18)19/h5-6H,2-4H2,1H3,(H,12,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRLEEPIDYMMGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)
![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)
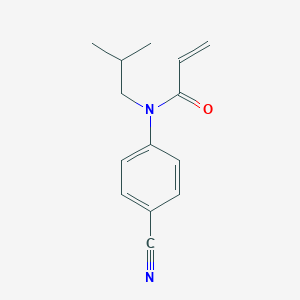
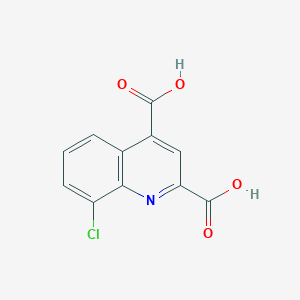
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
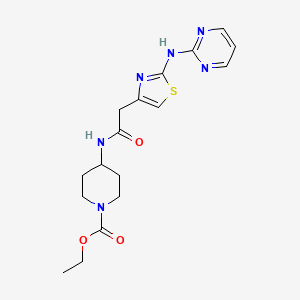
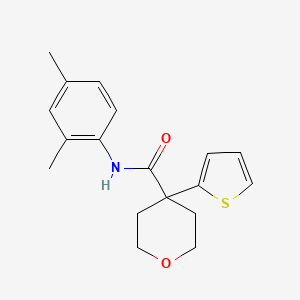
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2389479.png)
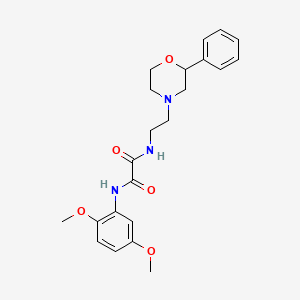
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)
![N-(2-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2389485.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)
